molecular formula C8H10O4S B310509 2-Methoxyphenyl methanesulfonate

2-Methoxyphenyl methanesulfonate

Cat. No. B310509
M. Wt: 202.23 g/mol
InChI Key: CSPLGDDGIJDAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyphenyl methanesulfonate is a useful research compound. Its molecular formula is C8H10O4S and its molecular weight is 202.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxyphenyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxyphenyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Methoxyphenyl methanesulfonate

Molecular Formula

C8H10O4S

Molecular Weight

202.23 g/mol

IUPAC Name

(2-methoxyphenyl) methanesulfonate

InChI

InChI=1S/C8H10O4S/c1-11-7-5-3-4-6-8(7)12-13(2,9)10/h3-6H,1-2H3

InChI Key

CSPLGDDGIJDAJS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OS(=O)(=O)C

Canonical SMILES

COC1=CC=CC=C1OS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-methoxyphenol (50 g, 402.8 mmol) and triethylamine (84.2 mL, 604.2 mmol) in anhydrous dichloromethane (300 mL), was added methanesulfonyl chloride (37.6 mL, 483.3 mmol) at 0° C. under nitrogen. The reaction mixture was stirred at 0° C. for 2 hours, quenched with ice water (250 mL) and transferred to a separatory funnel. The organic phase was washed with a solution of NaOH (8 g) in ice water (200 mL), brine, dried over Na2SO4, filtered and concentrated under reduced pressure to give the title compound as a colorless liquid (81.44 g, 100%). 1H NMR (400 MHz, DMSO-d6) δ 3.32 (s, 3H), 3.83 (s, 3H), 6.96-7.0 (m, 1H), 7.18-7.2 (m, 1H), 7.27-7.33 (m, 2H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
84.2 mL
Type
reactant
Reaction Step One
Quantity
37.6 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.